REACTION_CXSMILES
|
[CH3:1][C:2]#[N:3].[Li]CCCC.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[CH2:18]Br>O1CCCC1>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[CH2:18][CH2:1][C:2]#[N:3]
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Name
|
|
Quantity
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6.2 g
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Type
|
reactant
|
Smiles
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CC#N
|
Name
|
|
Quantity
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15.1 mL
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Type
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reactant
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Smiles
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[Li]CCCC
|
Name
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|
Quantity
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4.2 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OC)CBr
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCCC1
|
Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
with stirring at −78° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 100-mL 3-necked round-bottom flask purged
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Type
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TEMPERATURE
|
Details
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maintained with an inert atmosphere of nitrogen
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Type
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STIRRING
|
Details
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The resulting solution was stirred for 1 h at −78° C. in a liquid nitrogen bath
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Duration
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1 h
|
Type
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STIRRING
|
Details
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with stirring at −78° C
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
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with stirring, for an additional 1 h while the temperature
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
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was maintained at −78° C. in a liquid nitrogen bath
|
Type
|
CUSTOM
|
Details
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The reaction mixture was then quenched by the addition of aqNH4Cl and
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Type
|
EXTRACTION
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Details
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extracted by EA (100 ml*3)
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Type
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CONCENTRATION
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Details
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The organic layers was concentrated
|
Type
|
CUSTOM
|
Details
|
This resulted in 2.29 g (63%) of 3-(2-bromo-5-methoxyphenyl)propanenitrile as a yellow semi-solid
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Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)OC)CCC#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |